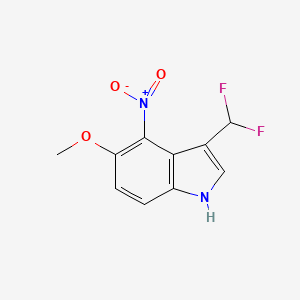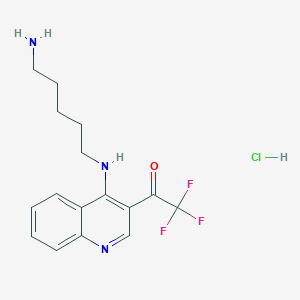
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with pentane-2,4-dione in the presence of a catalyst such as 4-toluenesulfonic acid or magnesium chloride at elevated temperatures . The resulting intermediate is then further functionalized to introduce the 5-aminopentyl group and the trifluoroethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are often employed to make the process more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials
Wirkmechanismus
The mechanism of action of 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA synthesis in microbial cells . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone group, which can enhance its biological activity and stability compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C16H19ClF3N3O |
|---|---|
Molekulargewicht |
361.79 g/mol |
IUPAC-Name |
1-[4-(5-aminopentylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C16H18F3N3O.ClH/c17-16(18,19)15(23)12-10-22-13-7-3-2-6-11(13)14(12)21-9-5-1-4-8-20;/h2-3,6-7,10H,1,4-5,8-9,20H2,(H,21,22);1H |
InChI-Schlüssel |
KHXOLXDDACLKQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



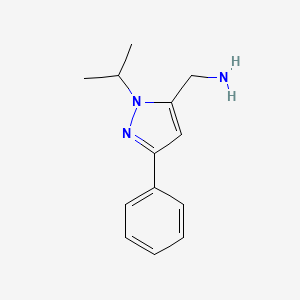
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
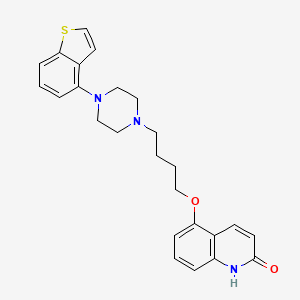
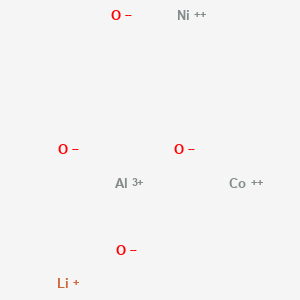
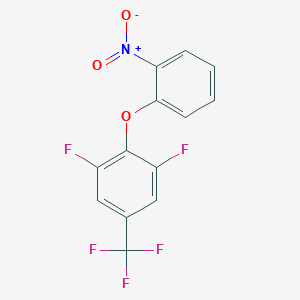
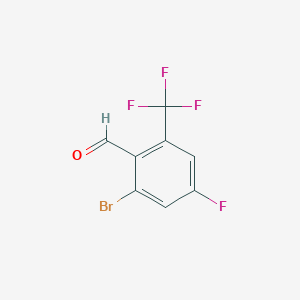
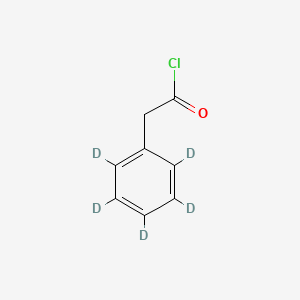
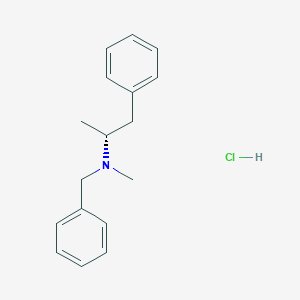
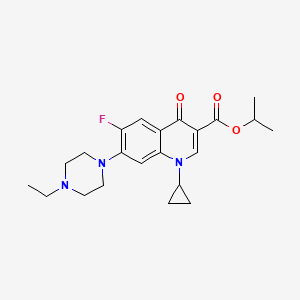

![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)
